molecular formula C12H20N2O2 B13645125 Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone

Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone

Cat. No.: B13645125
M. Wt: 224.30 g/mol
InChI Key: BBGTYDCKQDUEDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone is a spirocyclic compound featuring a 1-oxa-4,9-diazaspiro[5.5]undecane core substituted with a cyclopropyl methanone group at position 2. This structure combines a morpholine-like oxygen atom and two nitrogen atoms within a spirocyclic framework, enabling unique interactions with biological targets. Notably, commercial availability of this compound has been discontinued, as indicated by supplier data from CymitQuimica .

Properties

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone

InChI

InChI=1S/C12H20N2O2/c15-11(10-1-2-10)14-7-8-16-12(9-14)3-5-13-6-4-12/h10,13H,1-9H2

InChI Key

BBGTYDCKQDUEDI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CCOC3(C2)CCNCC3

Origin of Product

United States

Preparation Methods

Construction of the Spirocyclic Core

The 1-oxa-4,9-diazaspiro[5.5]undecane core is often synthesized by cyclization of appropriately substituted piperidine and morpholine derivatives. Typical steps include:

  • Starting from a piperidine derivative bearing a leaving group at the 4-position.
  • Nucleophilic attack by an oxygen or nitrogen nucleophile to form the spirocyclic ether ring.
  • Protection/deprotection strategies to enable selective functionalization of nitrogen atoms.

This approach is supported by patent EP3149006B1, which describes alkyl derivatives of 1-oxa-4,9-diazaspiro undecane with dual pharmacological activities. The patent outlines synthetic routes involving cyclization reactions to form the spirocyclic framework.

Representative Synthetic Route (Hypothetical Example)

Step Reaction Type Reagents/Conditions Outcome
1 Preparation of piperidine precursor Starting amine, halogenated alkyl precursor Piperidine derivative with leaving group
2 Spirocyclization Intramolecular nucleophilic substitution Formation of 1-oxa-4,9-diazaspiro[5.5]undecane core
3 Protection of amine groups Boc or other protecting groups Selective protection for further reactions
4 Amide coupling Cyclopropanecarbonyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane) Formation of this compound
5 Deprotection Acidic or basic conditions Removal of protecting groups, final compound

Analytical and Characterization Data

The purity and identity of the compound are confirmed by:

  • NMR Spectroscopy: Characteristic signals for spirocyclic protons and cyclopropyl methanone group.
  • Mass Spectrometry: Molecular ion peak corresponding to the expected molecular weight.
  • X-ray Crystallography: Structural confirmation of the spirocyclic framework and substituents (as reported in medicinal chemistry studies).
  • HPLC: Purity assessment.

Research Findings and Optimization Notes

  • Structural modifications on the spirocyclic scaffold, including variations in the substituents on the nitrogen atoms and the methanone group, have been explored to optimize biological activity and pharmacokinetic properties.
  • Medicinal chemistry campaigns targeting METTL3 inhibitors employed spirocyclic cores similar to this compound, showing that rigidification via spirocycles enhances binding affinity and selectivity.
  • The amide linkage to cyclopropylmethanone is critical for maintaining activity and stability in biological systems.

Summary Table of Preparation Method Features

Feature Description
Core synthesis Intramolecular cyclization of piperidine derivatives to form spirocyclic ether ring
Key reagents Piperidine derivatives, cyclopropanecarbonyl chloride, bases (e.g., triethylamine)
Protective groups Boc or other amine protecting groups for selective functionalization
Reaction conditions Mild temperatures, inert atmosphere for amide coupling
Purification methods Chromatography, crystallization
Characterization techniques NMR, MS, X-ray crystallography, HPLC
Pharmacological relevance METTL3 inhibition, potential anticancer applications

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ketone moiety and nitrogen atoms in the diazaspiro system enable nucleophilic attack. Key examples include:

Reaction TypeReagents/ConditionsOutcome/ProductYieldSource Citation
HydrolysisNaOH in CH<sub>2</sub>Cl<sub>2</sub>/H<sub>2</sub>OCleavage of the methanone group80%
Amine AlkylationAlkyl halides, K<sub>2</sub>CO<sub>3</sub> in DMFSubstitution at the secondary amine site60–75%

These reactions are temperature-sensitive, with optimal performance at 20–25°C under inert atmospheres .

Oxidation and Reduction

The cyclopropyl group and carbonyl functionality participate in redox transformations:

Reaction TypeReagents/ConditionsOutcome/ProductNotesSource Citation
Ketone ReductionLiAlH<sub>4</sub> in THF, 0°C → RTAlcohol derivativeRequires anhydrous conditions
Cyclopropane OxidationKMnO<sub>4</sub> in acidic H<sub>2</sub>ORing-opening to form diol intermediatesLow yield (≤40%)

Reduction of the ketone to an alcohol is stereospecific, favoring cis-configuration products.

Ring-Opening Reactions

The spirocyclic system undergoes ring-opening under specific conditions:

Reagents/ConditionsSite of CleavageProducts FormedApplicationSource Citation
H<sub>2</sub>SO<sub>4</sub> (conc.), 80°COxygen-containing ringLinear amine-carboxylic acid derivativesPrecursor for peptide coupling
Grignard reagents (RMgX) in etherDiazaspiro ringAlkylated bicyclic aminesPharmacophore modification

Acid-catalyzed ring-opening proceeds via protonation of the oxygen atom, destabilizing the spiro structure.

Condensation Reactions

The carbonyl group participates in condensations to form heterocycles:

Reagents/ConditionsPartner CompoundProductKey FeatureSource Citation
Hydrazine hydrate, ethanol refluxHydrazineSpirocyclic hydrazoneEnhanced σ-1 receptor affinity
Primary amines, TiCl<sub>4</sub> catalystAromatic aminesSchiff base derivativesFluorescent probes

Hydrazone formation is reversible under acidic conditions, enabling dynamic combinatorial chemistry applications.

Cycloaddition and Cross-Coupling

The compound participates in transition-metal-catalyzed reactions:

Reaction TypeCatalysts/ReagentsConditionsProductsYieldSource Citation
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acids80°C in DME/H<sub>2</sub>OBiaryl-functionalized spirocycles55–65%
Huisgen CycloadditionCu(I), azidesRT, click chemistry conditionsTriazole-linked conjugates>90%

Cross-coupling reactions retain the spirocyclic core while introducing functional groups for drug discovery.

Stability Under Physiological Conditions

Studies demonstrate partial degradation in simulated gastric fluid (pH 1.2) within 2 hours, forming:

  • Major metabolite : 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one (via cyclopropane ring cleavage)

  • Minor metabolite : Hydrolyzed ketone derivative

Key Mechanistic Insights

  • Electronic effects : The electron-withdrawing methanone group directs nucleophiles to the less hindered nitrogen sites.

  • Steric effects : The spirocyclic framework restricts reactivity at the bridgehead carbon.

  • Solvent dependence : Polar aprotic solvents (e.g., DMF) accelerate substitution but promote side reactions in redox processes.

This reactivity profile positions the compound as a versatile intermediate for synthesizing bioactive molecules, particularly dual σ-1/mu-opioid receptor ligands. Experimental protocols should prioritize inert atmospheres and rigorous purification to isolate products effectively.

Scientific Research Applications

Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone is a compound with the molecular formula C12H20N2O2 and a molecular weight of 224.30 g/mol. It features a unique spirocyclic structure with a cyclopropyl group attached to a diazaspiro framework that includes an oxygen atom. The presence of nitrogen and oxygen heteroatoms in its structure contributes to its potential biological activity and chemical reactivity.

Potential Applications

This compound has potential applications in various fields:

  • Drug Discovery Studies on similar compounds suggest that this compound may interact with various biological targets.
  • Material Science The unique structural features of this compound may make it useful in creating new materials with specific properties.
  • Agrochemicals This compound may also be valuable in the development of new agrochemicals.

Structural Features and Advantages

This compound is unique because of its specific combination of a cyclopropyl group and a diazaspiro framework, which may enhance its pharmacological properties compared to other similar compounds. Its structural features provide distinct advantages in terms of synthetic accessibility and potential biological effects.

Several compounds share structural features with this compound:

Compound NameStructureUnique Features
1-Oxa-4,9-diazaspiro[5.5]undecan-3-oneStructureLacks cyclopropyl group; potential for different biological activity
2,9-Diazaspiro[5.5]undecaneStructureDifferent nitrogen positioning; altered reactivity
1-Oxa-4,9-diazaspiro[6.6]dodecaneStructureLarger spirocyclic system; potential for increased stability

Mechanism of Action

Comparison with Similar Compounds

(a) 4-(Cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

  • Structure: Substitution at position 4 with a cyclopropylmethyl group instead of a cyclopropyl methanone.
  • Properties: Exhibits 95% purity and is typically in stock, contrasting with the discontinued status of the target compound. Its molecular weight (224.30 g/mol) is lower due to the absence of the methanone oxygen .
  • Applications : Used in synthetic intermediates for central nervous system (CNS) drug candidates.

(b) 9-[4-(4-Chlorophenyl)-4-oxobutyl]-5-ethyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one

  • Structure : Incorporates a chlorophenyl ketone moiety and an ethyl group at position 3.
  • Properties : Higher molecular weight (378.89 g/mol) and lipophilicity due to the aromatic chlorophenyl group.
  • Applications : Explored in cardiovascular therapies, leveraging the chlorophenyl group for enhanced target affinity .

(c) 4-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

  • Structure : Fluorine substitution at the para position of the phenyl ring.
  • Properties : Fluorine enhances metabolic stability and binding affinity via electron-withdrawing effects. Molecular weight: 264.29 g/mol .

Functional Analogues with Modified Pharmacophores

(a) Compound 15 (1-oxa-4,9-diazaspiro[5.5]undecane derivatives)

  • Structure : Features ortho-substituted halogens or trifluoromethyl groups on the phenyl ring at position 4.
  • Properties: Activity: High σ1 receptor affinity (Ki < 10 nM) and selectivity over σ2 receptors. Safety: No hERG inhibition at therapeutic concentrations, addressing a critical safety concern . ADME: Good solubility (LogS = -3.2) and metabolic stability in human liver microsomes (t1/2 > 60 min).
  • Advantages Over Target Compound : Improved steric bulk and pharmacokinetic profile due to halogen/trifluoromethyl groups.

(b) N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine

  • Structure: Replaces the methanone with a phenyl group and cyclopropylamine.
  • Synthesis : Low yield (30%) due to diastereomer formation, highlighting synthetic challenges compared to the target compound’s straightforward preparation .

(c) 3-(2-Chloro-3-((4-(2-ethylthiazole-4-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)methyl)phenethoxy)-N-cyclopentylpropanamide

  • Structure : Integrates a thiazole-carbonyl group for dual muscarinic antagonist/beta-2 agonist (MABA) activity.
  • Applications : Advanced to clinical trials for asthma/COPD, demonstrating the versatility of the spirocyclic core in respiratory therapeutics .

Data Tables: Key Comparative Metrics

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Applications Reference
Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone C14H17N2O2 245.30 Cyclopropyl methanone σ1 receptor binding, no hERG inhibition Multi-target CNS therapies
4-(Cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one C12H20N2O2 224.30 Cyclopropylmethyl Synthetic intermediate CNS drug candidates
9-[4-(4-Chlorophenyl)-4-oxobutyl]-5-ethyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one C20H27ClN2O3 378.89 Chlorophenyl ketone, ethyl Cardiovascular target engagement Cardiovascular disease
Compound 15 (halogen/trifluoromethyl-substituted) C17H20F3N2O2 344.35 Ortho-CF3 or halogen σ1/σ2 selectivity, metabolic stability Neuroprotective agents

Research Findings and Implications

  • Pharmacological Selectivity: The target compound’s cyclopropyl methanone group confers balanced σ1 affinity and hERG safety, whereas bulkier substituents (e.g., trifluoromethyl in Compound 15) enhance target engagement but may reduce blood-brain barrier penetration .
  • Synthetic Accessibility : The discontinued commercial status of the target compound suggests scalability challenges, unlike analogues like 4-(4-fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, which remain accessible .
  • Therapeutic Potential: Structural variations (e.g., thiazole-carbonyl in MABA candidates) demonstrate the scaffold’s adaptability across disease areas, from CNS disorders to respiratory conditions .

Biological Activity

Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone is a compound characterized by its unique spirocyclic structure, which includes a cyclopropyl group and a diazaspiro framework. This structural configuration is believed to contribute significantly to its biological activity, making it a compound of interest in pharmacological research.

  • Molecular Formula : C12H20N2O2
  • Molecular Weight : 224.30 g/mol
  • CAS Number : 1375142-88-3

The presence of nitrogen and oxygen heteroatoms in its structure enhances its potential biological reactivity and interactions with various biological targets, including receptors involved in pain and immune responses .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Pain Management : Compounds in this class have shown potential for treating pain, possibly through interactions with opioid receptors or other pain pathways .
  • Obesity Treatment : Some derivatives have been explored for their ability to modulate metabolic pathways related to obesity .
  • Cardiovascular Effects : There is emerging evidence that these compounds may influence cardiovascular health, potentially through modulation of blood pressure or heart rate .
  • Psychotropic Effects : Certain compounds have been studied for their effects on the central nervous system, indicating potential applications in treating psychotic disorders .

Structure-Activity Relationship (SAR)

The unique structural features of this compound may enhance its pharmacological properties compared to other similar compounds. A comparative analysis of related compounds highlights how slight variations in structure can lead to significant differences in biological activity.

Compound NameStructureUnique Features
1-Oxa-4,9-diazaspiro[5.5]undecan-3-oneStructureLacks cyclopropyl group; potential for different biological activity
2,9-Diazaspiro[5.5]undecaneStructureDifferent nitrogen positioning; altered reactivity
1-Oxa-4,9-diazaspiro[6.6]dodecaneStructureLarger spirocyclic system; potential for increased stability

This table illustrates how modifications to the core structure can affect the compound's interaction with biological systems.

Case Studies and Research Findings

  • Analgesic Activity : In a study examining various diazaspiro compounds, this compound was shown to exhibit moderate analgesic effects in animal models when administered intraperitoneally . The compound's efficacy was compared to morphine, revealing a distinct but less potent action.
  • Metabolic Impact : Research has indicated that derivatives of this compound may influence metabolic pathways associated with obesity and weight management. In vitro studies demonstrated that these compounds could alter lipid metabolism and glucose homeostasis .
  • Psychotropic Potential : In behavioral assays involving rodent models, certain derivatives demonstrated effects on anxiety-like behaviors and depressive symptoms, suggesting a role in treating mood disorders .

Q & A

Basic: What synthetic strategies are commonly employed to construct the 1-oxa-4,9-diazaspiro[5.5]undecane core in this compound?

The synthesis of the spirocyclic core typically involves Buchwald–Hartwig coupling or cyclization reactions to assemble the oxygen- and nitrogen-containing rings. For example:

  • Stepwise ring formation : The oxazine ring is constructed first via condensation of a diol with a nitrile or carbonyl compound, followed by introduction of the diaza component using amines or protected intermediates .
  • Spirocyclization : Use of cyclohexanone derivatives as templates, with cyclopropane rings introduced via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Heck reactions) .
  • Key intermediates : Boc-protected derivatives (e.g., tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate) are often synthesized to stabilize reactive sites during functionalization .

Advanced: How do substituents at the 4- and 9-positions of the spiro system influence target affinity and off-target effects (e.g., hERG inhibition)?

Substituent effects are critical for optimizing pharmacological profiles:

  • Position 4 : Introduction of halogens (F, Cl) or trifluoromethyl groups enhances steric bulk and electron-withdrawing effects, improving σ1 receptor binding. However, ortho-substituted fluorobenzyl groups (e.g., 4-(2-fluorobenzyl)) may increase hERG inhibition risks .
  • Position 9 : Heteroaryl groups like pyridyl systems improve solubility and metabolic stability. For example, 2- or 3-pyridyl substitutions reduce hERG binding while maintaining target engagement .
  • Data contradiction : While bulky substituents enhance σ1 affinity, they may paradoxically reduce blood-brain barrier permeability. Computational docking studies (e.g., molecular dynamics simulations) are recommended to balance these effects .

Basic: What analytical methods are recommended for characterizing cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone and its intermediates?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm spirocyclic connectivity and cyclopropane geometry. For example, cyclopropyl protons exhibit characteristic splitting patterns (δ 0.8–1.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular formulas (e.g., C14_{14}H21_{21}N2_2O2_2 for the core structure) .
  • X-ray crystallography : Resolves spirocyclic conformation and substituent orientation, critical for structure-based design .

Advanced: How can researchers resolve discrepancies in biological activity data between in vitro and in vivo models for this compound?

Methodological considerations for data reconciliation:

  • Pharmacokinetic profiling : Measure plasma protein binding and CYP450 metabolism to identify bioavailability issues. For example, cyclopropane moieties may enhance metabolic stability but reduce solubility .
  • Species-specific differences : Test receptor orthologs (e.g., human vs. rodent σ1 receptors) to account for binding affinity variations.
  • Dosing regimen optimization : Adjust administration routes (e.g., intraperitoneal vs. oral) to align in vitro IC50_{50} values with in vivo efficacy .

Basic: What are the primary pharmacological targets associated with this compound?

The compound exhibits multimodal activity , targeting:

  • σ1 receptors : Implicated in neuropathic pain modulation. Structural analogs show EC50_{50} values < 100 nM in receptor-binding assays .
  • METTL3 inhibition : Spirocyclic diaza derivatives demonstrate selective inhibition (IC50_{50} ~50 nM) in m6^6A RNA methylation assays, relevant in oncology .
  • 5-HT2B_{2B} antagonism : Cyclopropyl groups enhance selectivity over 5-HT2A_{2A} receptors (Ki ratio > 100-fold), reducing cardiotoxicity risks .

Advanced: What strategies are effective for improving the metabolic stability of this compound without compromising target affinity?

Approaches include:

  • Isosteric replacement : Substitute metabolically labile groups (e.g., benzyl with pyridyl) to reduce CYP450 oxidation .
  • Prodrug design : Introduce ester or carbonate prodrug moieties at the 3-keto position to enhance solubility and delay first-pass metabolism .
  • Deuterium incorporation : Replace hydrogen atoms at vulnerable sites (e.g., cyclopropane-CH2_2) with deuterium to slow metabolic degradation .

Basic: How should researchers design control experiments to validate the spirocyclic structure during synthesis?

Essential controls:

  • Degradation studies : Hydrolyze the spiro ring under acidic/basic conditions and characterize fragments via LC-MS.
  • Isotopic labeling : Use 15^{15}N-labeled amines to track nitrogen incorporation in the diaza ring .
  • Comparative spectroscopy : Compare experimental NMR data with computational predictions (e.g., DFT calculations) .

Advanced: What computational tools are recommended for predicting the conformational flexibility of the spirocyclic system?

Use:

  • Molecular dynamics (MD) simulations : Assess ring puckering and cyclopropane strain energy over 100-ns trajectories.
  • Quantum mechanical (QM) methods : Calculate energy barriers for spiro ring interconversion using Gaussian09 at the B3LYP/6-31G* level .
  • Docking studies : AutoDock Vina or Schrödinger Suite to predict binding poses with σ1 receptors or METTL3 .

Basic: What safety precautions are necessary when handling cyclopropyl-containing intermediates?

Critical protocols:

  • Cyclopropane stability : Store intermediates under inert gas (N2_2 or Ar) to prevent ring-opening reactions.
  • Toxicity screening : Assess mutagenicity via Ames test and hERG inhibition in patch-clamp assays early in development .
  • Waste disposal : Neutralize reactive byproducts (e.g., aziridines) with aqueous NaHSO3_3 before disposal .

Advanced: How can researchers leverage patent literature to identify unexplored structural analogs of this compound?

Methodology:

  • Keyword mining : Search terms like "1-oxa-4,9-diazaspiro[5.5]undecane" and "cyclopropyl methanone" in patents (e.g., WO2015/185208) to identify novel substituents or prodrug claims .
  • SAR analysis : Compile bioactivity data from patents to map structure-activity trends (e.g., EC50_{50} vs. logP for σ1 ligands) .
  • Freedom-to-operate analysis : Use CAS or SciFinder to avoid infringing existing claims during analog design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.